molecular formula C14H17NO3 B1269901 Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 49742-74-7

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B1269901
CAS RN: 49742-74-7
M. Wt: 247.29 g/mol
InChI Key: FXMYTLXTYCIQED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, involves complex processes such as the Friedel-Crafts acylation. This method has been applied to ethyl 1H-indole-2-carboxylate and its derivatives, demonstrating acylation at the C3-position or the benzene moiety, primarily at the C5-position of the indole nucleus. The regioselectivity of acylation in these compounds is a topic of significant interest (Tani et al., 1990).

Molecular Structure Analysis

The molecular structure of indole derivatives, including Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, has been elucidated through various techniques such as X-ray diffraction. These analyses provide insight into the planarity of the aromatic ring system and the spatial arrangement of substituents, which are critical for understanding the compound's reactivity and interactions (Siddiquee et al., 2009).

Chemical Reactions and Properties

Indole derivatives exhibit a wide range of chemical reactions, including acylation, alkylation, and cyclization, contributing to their diverse chemical properties. These reactions are influenced by the functional groups present and the compound's molecular structure. Notably, the acylation of ethyl indole-2-carboxylates to produce ethyl 3-acylindole-2-carboxylates showcases the versatility of these compounds in chemical synthesis (Murakami et al., 1985).

Physical Properties Analysis

The physical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Siddiquee et al., 2009).

Chemical Properties Analysis

The chemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, such as reactivity towards nucleophiles, electrophiles, and various reagents, are pivotal for its use in synthetic chemistry. The compound's reactivity is influenced by the electron density distribution within the molecule and the presence of functional groups that can participate in chemical reactions (Murakami et al., 1985).

Scientific Research Applications

Antiviral Research

Ethyl 5-hydroxyindole-3-carboxylates, closely related to Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, have shown promising results in antiviral research. For instance, certain derivatives have exhibited significant anti-Hepatitis B virus (HBV) activities, outperforming established drugs like lamivudine (Zhao et al., 2006). Additionally, other derivatives have shown potential against influenza A and Hepatitis C viruses, although their effectiveness varies (Ivashchenko et al., 2014).

Pharmaceutical Research

In the realm of pharmaceuticals, derivatives of Ethyl 5-hydroxyindole-3-carboxylate have been explored for their potential in inhibiting 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic diseases. Certain compounds within this class have shown promising results in inhibiting human 5-LO in cell-based assays (Peduto et al., 2014).

Natural Sources and Derivatives

Research has also highlighted the natural occurrence of similar compounds. For example, new indole derivatives including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester have been isolated from marine sponges, underscoring the potential of natural sources in providing bioactive compounds (Abdjul et al., 2015).

Synthetic Methodologies

Significant advancements have been made in the synthetic methodologies for producing derivatives of Ethyl 5-hydroxyindole-3-carboxylate. This includes the development of efficient synthetic routes for various derivatives, which are crucial for pharmaceutical applications (Huang et al., 2010).

properties

IUPAC Name

ethyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15-9(3)13(14(17)18-5-2)11-8-10(16)6-7-12(11)15/h6-8,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMYTLXTYCIQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347204
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

CAS RN

49742-74-7
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49742-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, X Deng, J Wu, G Meng, C Liu, G Chen… - Chemical Research in …, 2017 - Springer
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives(6a—6p) was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the …
Number of citations: 4 link.springer.com
L Zhang, XS Deng, GP Meng, C Zhang… - Letters in Drug …, 2018 - ingentaconnect.com
Background: As reported EGFR is a sialoglycoprotein with tyrosine kinase activity involved in control of cellular survival, multiplication, differentiation and metastasis. Dysregulation or …
Number of citations: 7 www.ingentaconnect.com

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